

Application Note: Gas Chromatographic Analysis of Levophacetoperane in Biological Samples

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Levophacetoperane**

Cat. No.: **B1675099**

[Get Quote](#)

For Research, Scientific, and Drug Development Professionals

Abstract

This application note details a sensitive and specific method for the quantitative analysis of **Levophacetoperane** in human plasma and urine using gas chromatography-mass spectrometry (GC-MS). **Levophacetoperane**, a psychostimulant and the reverse ester of methylphenidate, requires precise analytical methods for pharmacokinetic studies, clinical monitoring, and forensic applications.^{[1][2]} The described protocol employs a liquid-liquid extraction (LLE) for sample cleanup followed by GC-MS analysis. The method is suitable for the determination of **Levophacetoperane** across a clinically relevant concentration range.

Introduction

Levophacetoperane is a central nervous system stimulant that has been investigated for its antidepressant and anorectic properties.^{[1][2]} As a piperidine derivative, its analysis in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.^[3] Gas chromatography coupled with mass spectrometry (GC-MS) offers high selectivity and sensitivity, making it a robust technique for the quantification of pharmaceuticals in complex biological samples.^[4] This document provides a comprehensive protocol for the extraction and GC-MS analysis of **Levophacetoperane** from plasma and urine.

Chemical and Physical Properties of Levophacetoperane

Property	Value
Chemical Structure	<chem>CC(C[C@H]2CC[C@H](C[C@H]2C)N)C(=O)O</chem> [(R)-phenyl-[(2R)-piperidin-2-yl]methyl]acetate[5]
Molecular Formula	C14H19NO2[5][6]
Molecular Weight	233.31 g/mol [5][6]
CAS Number	24558-01-8[6]

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is optimized for the extraction of **Levophacetoperane** from 1 mL of plasma or urine.

Materials:

- Biological sample (plasma or urine)
- Internal Standard (IS) solution (e.g., Deuterated **Levophacetoperane** or a structurally similar compound like Methylphenidate-d3)
- 5 M Sodium Hydroxide (NaOH)
- Extraction Solvent: n-butyl chloride
- Reconstitution Solvent: Ethyl acetate
- Vortex mixer
- Centrifuge
- Nitrogen evaporator

Procedure:

- Pipette 1 mL of the biological sample (plasma or urine) into a 15 mL polypropylene centrifuge tube.
- Add 50 μ L of the internal standard solution.
- Add 200 μ L of 5 M NaOH to basify the sample to a pH > 10.
- Add 5 mL of n-butyl chloride.
- Cap the tube and vortex for 2 minutes to ensure thorough mixing.
- Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
- Carefully transfer the upper organic layer to a clean glass tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried extract in 100 μ L of ethyl acetate.
- Transfer the reconstituted sample to a GC-MS autosampler vial for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

- Gas Chromatograph equipped with a Mass Selective Detector (GC-MS)
- Autosampler

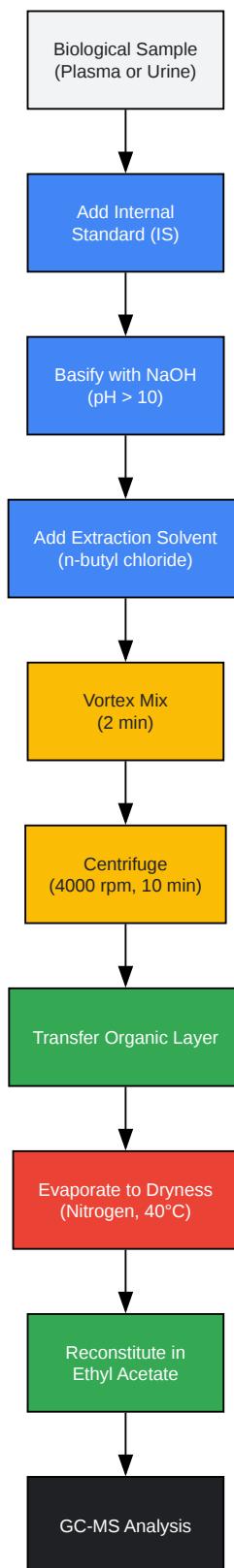
GC-MS Conditions:

Parameter	Condition
GC Column	DB-5MS (30 m x 0.25 mm i.d., 0.25 μ m film thickness) or equivalent
Injector Temperature	250°C
Injection Volume	1 μ L
Injection Mode	Splitless
Carrier Gas	Helium at a constant flow of 1.0 mL/min
Oven Temperature Program	Initial temperature of 100°C, hold for 1 min, ramp at 20°C/min to 280°C, hold for 5 min
Transfer Line Temp	280°C
Ion Source Temperature	230°C
Ionization Mode	Electron Ionization (EI) at 70 eV
Acquisition Mode	Selected Ion Monitoring (SIM)
Ions Monitored (Quant/Qual)	To be determined from the mass spectrum of Levophacetoperane (hypothetical m/z values: e.g., 146, 84 for Levophacetoperane; specific m/z for IS)

Data Presentation

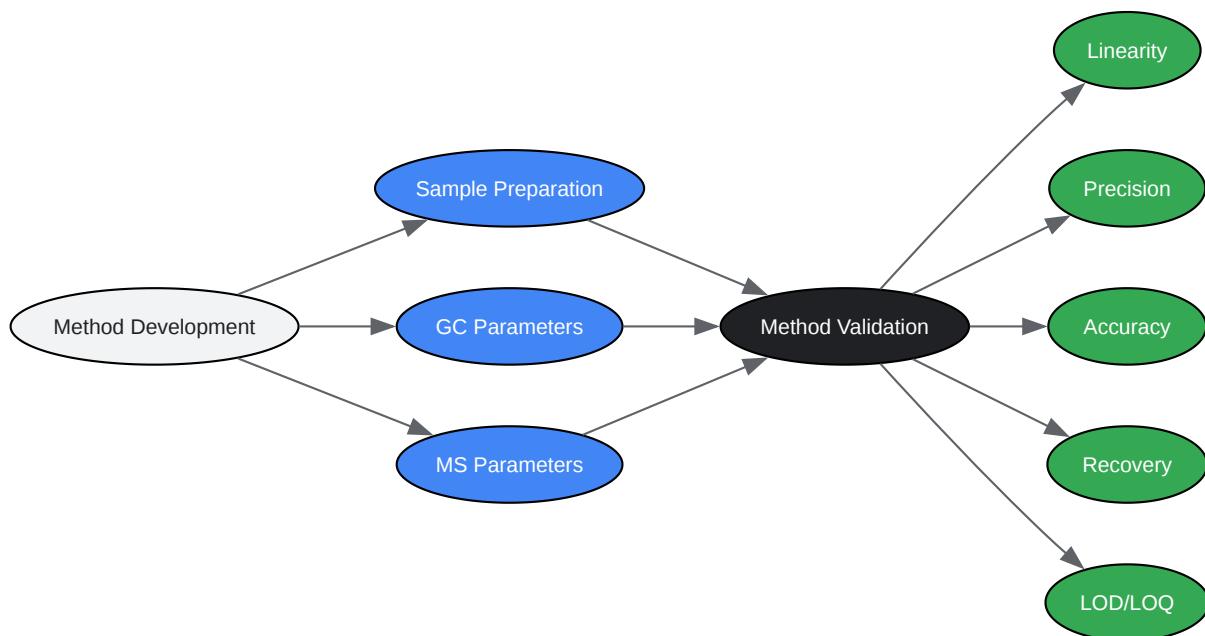
Table 1: Calibration Curve for Levophacetoperane in Human Plasma

Concentration (ng/mL)	Peak Area Ratio (Analyte/IS)
5	0.048
10	0.095
25	0.241
50	0.489
100	0.992
250	2.456
500	4.987
Linearity (r^2)	0.9995


Table 2: Precision and Accuracy for Levophacetoperane in Human Urine

QC Level	Spiked Conc. (ng/mL)	Measured Conc. (ng/mL) (Mean \pm SD, n=5)	Intra-day Precision (%RSD)	Accuracy (%)
Low	15	14.5 \pm 0.8	5.5	96.7
Medium	150	153.2 \pm 6.1	4.0	102.1
High	400	395.6 \pm 17.8	4.5	98.9

Table 3: Recovery and Matrix Effect


QC Level	Concentration (ng/mL)	Recovery (%)	Matrix Effect (%)
Low	15	88.2	95.1
High	400	91.5	98.3

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for the liquid-liquid extraction of **Levophacetoperane**.

[Click to download full resolution via product page](#)

Caption: Logical flow of analytical method development and validation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Levophacetoperane - Wikipedia [en.wikipedia.org]
- 3. pharmacy180.com [pharmacy180.com]
- 4. sciencetechindonesia.com [sciencetechindonesia.com]
- 5. Levophacetoperane | C14H19NO2 | CID 15706387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Levophacetoperane [drugfuture.com]
- To cite this document: BenchChem. [Application Note: Gas Chromatographic Analysis of Levophacetoperane in Biological Samples]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1675099#gas-chromatography-analysis-of-levophacetoperane-in-biological-samples>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com